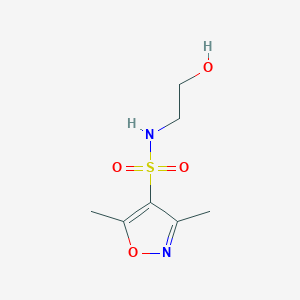

N-(2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Description

Properties

Molecular Formula |

C7H12N2O4S |

|---|---|

Molecular Weight |

220.25 g/mol |

IUPAC Name |

N-(2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

InChI |

InChI=1S/C7H12N2O4S/c1-5-7(6(2)13-9-5)14(11,12)8-3-4-10/h8,10H,3-4H2,1-2H3 |

InChI Key |

TYRMYPOLTGKMKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves the reaction of 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride with ethanolamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow precise control over reaction parameters such as temperature, pressure, and reactant flow rates. The continuous flow process enhances the efficiency and scalability of the production, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The sulfonamide group can be reduced to form an amine derivative.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of N-(2-carboxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide.

Reduction: Formation of N-(2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-amine.

Substitution: Formation of various N-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The hydroxyethyl group may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

PB11: N-[2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide

Structural Similarities :

- Shares the 3,5-dimethyl-1,2-oxazole ring.

- Contains a sulfonamide-like thioether linkage.

Key Differences :

- PB11 incorporates a benzothiazole ring and a cyclohexanecarboxamide group, absent in the target compound.

- The hydroxyethyl group in the target compound is replaced with a methylsulfanyl-benzothiazole moiety in PB11.

N-[5-Hydroxy-3-(thiophen-2-yl)pentyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Structural Similarities :

- Identical 3,5-dimethyl-1,2-oxazole-4-sulfonamide core.

Key Differences :

- The N-substituent is a 5-hydroxy-3-(thiophen-2-yl)pentyl chain instead of 2-hydroxyethyl.

Implications :

N-Benzyl-N-isopropyl-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Structural Similarities :

- Shares the 3,5-dimethyl-1,2-oxazole-4-sulfonamide backbone.

Key Differences :

- N-substituents are benzyl and isopropyl groups, creating steric bulk.

Implications :

N-(4-Hydroxyphenyl)-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide

Structural Similarities :

- Contains the 3,5-dimethyl-1,2-oxazole-4-sulfonamide structure.

Key Differences :

- N-substituents include a 4-hydroxyphenyl group and an additional methyl group.

Implications :

1,2,2-Trimethylpropyl N-(2-Hydroxyethyl)-N,P-Dimethylphosphonamidoate

Structural Similarities :

- Contains an N-(2-hydroxyethyl) group.

Key Differences :

- Phosphonamidoate core replaces the oxazole-sulfonamide structure.

Implications :

- The phosphonamidoate group is hydrolytically stable and often used in prodrugs or agrochemicals, suggesting divergent applications compared to sulfonamide-based compounds .

Comparative Data Table

Q & A

Q. How can researchers optimize the synthesis of N-(2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide to achieve high purity and yield?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., ethanol, DMF) are preferred for sulfonamide coupling reactions due to their ability to stabilize intermediates.

- Temperature modulation : Maintain reflux conditions (~80°C) to ensure complete reaction while avoiding decomposition .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane for isolation. Confirm purity via HPLC (>95%) and elemental analysis .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and analytical methods:

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., methyl groups on oxazole, hydroxyethyl chain). For example, the oxazole ring protons typically appear as singlets in H NMR .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., m/z 287.378 for CHNOS) .

- X-ray crystallography : If crystals are obtainable, this provides definitive bond-length and angle data .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

- Methodological Answer : Start with in vitro models:

- Enzyme inhibition assays : Test against bacterial dihydropteroate synthase (DHPS) due to sulfonamide’s known role in folate pathway disruption.

- Antimicrobial susceptibility testing : Use MIC (Minimum Inhibitory Concentration) assays on Gram-positive/negative strains .

- Cytotoxicity screening : Employ MTT assays on mammalian cell lines to rule out non-specific toxicity .

Advanced Research Questions

Q. How do electron-donating substituents (e.g., methyl groups on oxazole) influence the compound’s reactivity and bioactivity?

- Methodological Answer :

- Computational modeling : Use DFT (Density Functional Theory) to calculate electron density distribution. Methyl groups stabilize the oxazole ring via hyperconjugation, enhancing electrophilic substitution reactivity .

- Comparative SAR studies : Synthesize analogs (e.g., replacing methyl with halogens) and compare bioactivity. For example, methyl groups may enhance membrane permeability due to increased hydrophobicity .

Q. How can contradictory data on biological activity across studies be systematically resolved?

- Methodological Answer : Address discrepancies through:

- Purity validation : Re-analyze batches via LC-MS to confirm absence of impurities (e.g., unreacted intermediates).

- Assay standardization : Compare protocols for MIC determination (e.g., broth microdilution vs. agar dilution).

- Target specificity studies : Use knockout microbial strains to verify if activity is target-dependent .

Q. What experimental strategies are effective for establishing structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer : Implement a multi-tiered approach:

- Scaffold diversification : Modify the hydroxyethyl chain (e.g., cyclization, substitution) and assess impact on solubility (logP) and bioavailability .

- Pharmacophore mapping : Use X-ray co-crystallography or molecular docking to identify key binding interactions (e.g., sulfonamide’s hydrogen bonding with DHPS) .

- In vivo pharmacokinetics : Compare plasma half-life and metabolite profiles of derivatives in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.